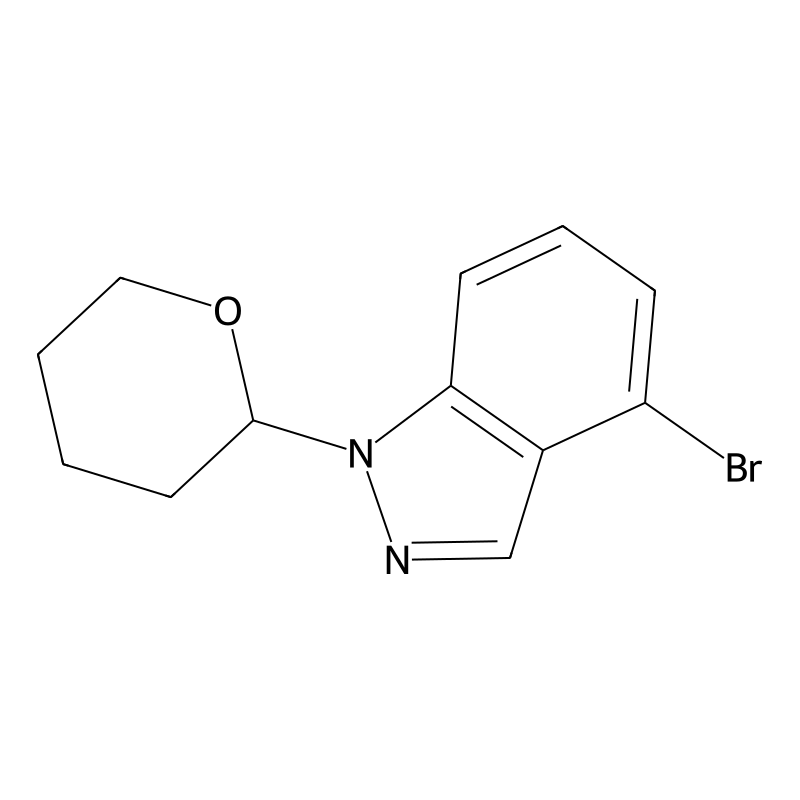

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a bromine group (Br) and a tetrahydro-2H-pyran-2-yl group suggests potential applications of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a building block in organic synthesis. The indazole core and the reactive bromine group could be used for further functionalization to create more complex molecules with desired properties [].

Medicinal chemistry

Indazole derivatives have been explored for their various biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties []. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole might be of interest for further investigation due to the presence of the indazole ring system. However, specific research on this compound's biological activity is not currently documented.

Material science

Heterocyclic compounds containing bromine can be useful in material science applications such as organic electronics and optoelectronic devices []. The combined presence of bromine and the indazole ring system in 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole could warrant investigation for its potential properties in these areas.

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with the molecular formula C₁₂H₁₃BrN₂O and a molecular weight of approximately 281.16 g/mol. It features a bromine atom at the 4-position of the indazole ring and a tetrahydro-2H-pyran moiety attached at the 1-position. This compound is notable for its structural complexity, which includes a bicyclic indazole framework and a saturated six-membered tetrahydropyran ring. The compound has been cataloged under CAS Number 1022158-35-5 and is recognized for its potential applications in medicinal chemistry and organic synthesis .

- Safety information on 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is not available. However, indazole derivatives can have varying toxicity profiles. It's advisable to handle any unknown compound with caution and consult safety data sheets (SDS) for similar indazole derivatives [].

Future Research Directions

- Given the presence of the indazole core, further research could explore the potential biological activities of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This might involve synthesis, characterization, and evaluation of its properties in relevant assays.

The chemical reactivity of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is influenced by the presence of the bromine substituent, which can participate in nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to derivatives that may exhibit altered biological properties. Additionally, the indazole ring can undergo electrophilic aromatic substitution, allowing for further functionalization at different positions on the ring. The tetrahydropyran moiety can also be involved in reactions typical of ethers, such as cleavage under strong acidic or basic conditions .

The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be achieved through several methods:

- Bromination of Indazole: Starting from indazole, bromination can occur at the 4-position using bromine or brominating agents.

- Formation of Tetrahydropyran Ring: Tetrahydropyran can be synthesized via acid-catalyzed cyclization of suitable precursors like alcohols or aldehydes.

- Coupling Reaction: The final compound can be obtained through a coupling reaction between the brominated indazole and the tetrahydropyran derivative, often facilitated by coupling agents or catalysts.

These methods highlight the versatility and accessibility of this compound for further research and development in synthetic chemistry .

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has potential applications in:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.

- Organic Synthesis: Serving as an intermediate in synthesizing more complex molecules.

- Research: Investigating its biological properties could lead to novel therapeutic agents .

Interaction studies involving 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. Further research is needed to elucidate specific interactions and mechanisms of action .

Several compounds share structural similarities with 4-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-y)-1H-indazole | 1926172-50-0 | 0.65 |

| 4-Bromo-1-cyclopropyl-1H-pyrazole | 1151802-23-1 | 0.63 |

| 4-Bromo-1-(2-hydroxyethyl)pyrazole | 214614-81-0 | 0.63 |

| tert-butyl 4-(4-bromo-1H-pyrazol-1-y)piperidine-1-carboxylate | 877399-50-3 | 0.63 |

| 6-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[4,3-b]pyridine | 1416713-01-3 | 0.62 |

These compounds demonstrate varying degrees of similarity based on their structural features and functional groups. The unique combination of the indazole core with the tetrahydropyran substituent sets 4-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole apart from others, potentially influencing its biological activity and applications in medicinal chemistry .

Molecular Structure and Conformational Analysis

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole represents a heterocyclic compound characterized by a bicyclic indazole core structure with specific functional modifications [1] [2]. The molecular formula is C₁₂H₁₃BrN₂O with a molecular weight of 281.15 g/mol [1] [3]. The compound features a bromine substituent at the 4-position of the indazole ring system and a tetrahydropyran protecting group attached to the nitrogen atom at position 1 [4] [5].

The indazole core consists of a fused benzene and pyrazole ring system, creating a planar aromatic framework [6] [7]. The presence of the bromine atom at the 4-position significantly influences the electronic distribution within the indazole system, affecting both reactivity and conformational preferences [8] [9]. The tetrahydropyran moiety adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings [10] [11].

Conformational analysis reveals that the tetrahydropyran protecting group can adopt different orientations relative to the indazole plane [12] [13]. The N2-N1-C-O torsion angle typically ranges between 75° and 86°, while the N1-C-O-H angle varies from 98° to 105° based on crystallographic studies of related compounds [13]. The flexibility of the tetrahydropyran linkage allows for conformational adjustments that minimize steric interactions while maintaining stability [14] [15].

Crystallographic Studies and Solid-State Properties

Crystallographic investigations of indazole derivatives provide crucial insights into solid-state arrangements and intermolecular interactions [16] [17]. Related tetrahydropyran-protected indazole compounds typically crystallize with specific hydrogen bonding patterns that influence their packing arrangements [13] [18].

The solid-state structure of similar indazole derivatives shows that molecules form dimers through intermolecular hydrogen bonds, particularly O-H···N interactions when hydroxyl groups are present [13]. The average O-H···N hydrogen bond angle in related structures ranges from 149° to 172°, indicating strong directional interactions [13]. These hydrogen bonding networks contribute to the overall stability of the crystalline lattice [17] [19].

| Parameter | Typical Range | Structural Impact |

|---|---|---|

| N2-N1-C-O Torsion Angle | 75-86° | Controls protecting group orientation |

| N1-C-O-H Angle | 98-105° | Influences hydrogen bonding capability |

| O-H···N Bond Angle | 149-172° | Determines intermolecular interaction strength |

| Indazole Ring Planarity | <2° deviation | Maintains aromatic character |

The presence of the bromine substituent introduces additional van der Waals interactions and potential halogen bonding capabilities [8] [20]. The bromine atom, with its substantial size and polarizability, can engage in weak intermolecular contacts that influence crystal packing efficiency [9] [21].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [22] [4]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic patterns for both the indazole and tetrahydropyran components [13] [23].

The indazole aromatic protons typically appear in the 7.12-8.04 parts per million region [23]. The H-3 proton of the indazole ring resonates as a singlet around 7.98-8.04 parts per million, serving as a diagnostic signal for the indazole framework [23]. The benzene ring protons (H-5, H-6, H-7) appear as complex multiplets between 7.12-7.73 parts per million, with the H-7 proton showing characteristic downfield shifts due to the proximity of the nitrogen-carbon bond [23].

The tetrahydropyran protecting group contributes distinct signals in the aliphatic region [22]. The methine proton attached to the indazole nitrogen typically appears around 5.5-5.7 parts per million as a doublet of doublets [22]. The methylene protons of the tetrahydropyran ring system resonate between 1.5-4.1 parts per million, with the oxygen-adjacent carbons showing characteristic downfield shifts [22].

¹³C Nuclear Magnetic Resonance analysis reveals significant differences between N-1 and N-2 substituted indazole isomers [13] [23]. The C-3 carbon signal serves as a particularly useful diagnostic tool, appearing around 135 parts per million for N-1 substituted derivatives and 123 parts per million for N-2 substituted compounds [13]. The tetrahydropyran carbons appear in the expected aliphatic region, with the anomeric carbon showing characteristic downfield shifts [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of indazole derivatives reveals characteristic fragmentation pathways that provide structural confirmation [6]. The molecular ion peak appears at mass-to-charge ratio 281 for 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, corresponding to the molecular weight [1] [4].

Typical fragmentation patterns for tetrahydropyran-protected indazoles include loss of the protecting group and subsequent fragmentation of the indazole core [6]. The base peak often corresponds to the loss of the tetrahydropyran moiety, yielding the 4-bromoindazole cation [6]. Additional fragmentation involves loss of the bromine substituent and ring opening processes [6].

Common fragmentation ions include:

- [M-OR]⁺ fragments from ester bond cleavage

- [M-COOR]⁺ ions from complete protecting group loss

- [M-(CH₂)ₙCOOR]⁺ fragments from chain fragmentation [6]

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of indazole derivatives provides characteristic vibrational fingerprints [24] [25]. The indazole N-H stretching vibration typically appears around 3100-3300 wavenumbers, though this is absent in N-protected derivatives [24] [25]. The aromatic C-H stretching modes occur in the 3000-3100 wavenumber region [25].

The indazole ring system exhibits characteristic C=C and C=N stretching vibrations between 1400-1600 wavenumbers [24] [25]. Out-of-plane bending modes for aromatic C-H bonds appear in the 700-900 wavenumber region and serve as useful fingerprint identifiers [24]. The tetrahydropyran protecting group contributes aliphatic C-H stretching around 2800-3000 wavenumbers and C-O stretching vibrations near 1000-1200 wavenumbers [25].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Indazole ring protons |

| Aliphatic C-H stretch | 2800-3000 | Tetrahydropyran protons |

| C=N stretch | 1500-1600 | Indazole nitrogen-carbon bonds |

| C=C stretch | 1400-1500 | Aromatic carbon-carbon bonds |

| C-O stretch | 1000-1200 | Tetrahydropyran oxygen bonds |

| C-H out-of-plane bend | 700-900 | Aromatic substitution pattern |

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric stretching modes and aromatic ring vibrations [24]. The indazole ring breathing modes and C-Br stretching vibrations are particularly well-resolved in Raman spectra [24] [25].

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible spectroscopy reveals the electronic transitions within the indazole chromophore system [26] [27]. The indazole core exhibits characteristic absorption bands corresponding to π→π* transitions in the aromatic system [26]. The presence of the bromine substituent introduces heavy atom effects that can influence both absorption intensities and wavelengths [26].

The primary absorption maximum for indazole derivatives typically occurs around 260-280 nanometers, corresponding to the lowest energy π→π* transition [26] [27]. Secondary absorption features appear at shorter wavelengths around 200-220 nanometers, representing higher energy electronic transitions [26]. The bromine substituent generally causes bathochromic shifts due to its electron-withdrawing nature and expanded conjugation effects [27].

The tetrahydropyran protecting group, being a saturated aliphatic system, does not contribute significantly to the ultraviolet-visible absorption spectrum [26]. However, conformational effects from the protecting group can subtly influence the electronic structure of the indazole system through inductive effects [26] [27].

Computational Analyses of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [28] [29]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic properties and reactivity patterns [28] [30].

Computational studies using Gaussian software with basis sets such as 6-31G(d,p) reveal important electronic parameters [28] [29]. The highest occupied molecular orbital typically localizes on the indazole ring system with significant contributions from the nitrogen atoms [30] [31]. The lowest unoccupied molecular orbital shows antibonding character distributed across the aromatic framework [30].

The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital serves as an indicator of chemical reactivity and stability [32] [30]. Smaller energy gaps generally correlate with higher reactivity and softer molecular behavior [32]. The presence of the bromine substituent typically reduces the energy gap compared to unsubstituted indazole due to its electron-withdrawing effects [28] [30].

| Electronic Parameter | Typical Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.1 eV | Electron donating ability |

| LUMO Energy | -1.3 to -1.8 eV | Electron accepting ability |

| Energy Gap | 4.2 to 4.5 eV | Chemical stability indicator |

| Dipole Moment | 2.5 to 4.0 Debye | Polarity measure |

Natural bond orbital analysis provides insights into charge distribution and bonding character within the molecule [7] [33]. The bromine atom typically carries a partial negative charge due to its high electronegativity, while the indazole nitrogen atoms show varying charge distributions depending on their chemical environment [33] [34].

Molecular electrostatic potential mapping reveals regions of electrophilic and nucleophilic character [31]. The nitrogen atoms in the indazole ring typically show negative electrostatic potential, indicating nucleophilic sites, while hydrogen atoms display positive potential corresponding to electrophilic centers [31].

Structural Comparison with Related Indazole Derivatives

Comparative analysis with related indazole derivatives reveals important structure-activity relationships and substitution effects [35] [36]. The 4-bromo substitution pattern differs significantly from other halogenated positions in terms of electronic and steric effects [8] [20].

4-Bromoindazole without the tetrahydropyran protecting group exhibits different physical properties compared to the protected derivative [8] [21]. The unprotected compound has a melting point of 165-167°C and shows enhanced hydrogen bonding capability through the free N-H group [21]. The tetrahydropyran protection increases molecular weight and alters solubility characteristics [10] [36].

Comparison with other 4-substituted indazole derivatives shows that halogen substituents follow predictable trends in electronic effects [8] [9]. Fluorine substitution typically provides the strongest electron-withdrawing effect, followed by chlorine, bromine, and iodine [36]. These electronic differences manifest in altered chemical reactivity and biological activity profiles [35].

Related compounds such as 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole show similar structural features but different electronic properties [36]. The fluorine derivative exhibits a molecular weight of 220.24 g/mol compared to 281.15 g/mol for the bromine analog [36]. The smaller fluorine atom introduces less steric hindrance while providing stronger electron-withdrawing effects [36].

| Compound | Molecular Weight | Key Structural Features | Electronic Effects |

|---|---|---|---|

| 4-Bromo-1-(THP)-indazole | 281.15 g/mol | Bromine at position 4, THP protection | Moderate electron-withdrawal |

| 4-Fluoro-1-(THP)-indazole | 220.24 g/mol | Fluorine at position 4, THP protection | Strong electron-withdrawal |

| 4-Bromo-indazole | 197.03 g/mol | Bromine at position 4, free N-H | Enhanced hydrogen bonding |

| 1-(THP)-indazole | 204.23 g/mol | No halogen, THP protection | Minimal electronic perturbation |

The tetrahydropyran protecting group serves multiple synthetic purposes across different indazole derivatives [10]. It provides stability during synthetic transformations, improves solubility in organic solvents, and can be selectively removed under acidic conditions when required [10]. This protecting strategy has proven particularly valuable in the synthesis of complex indazole-containing pharmaceuticals [10] [35].

Classical Synthetic Routes

From 3-Bromo-2-methylaniline Precursors

The synthesis from 3-bromo-2-methylaniline precursors represents one of the most established classical routes to brominated indazole derivatives [5] [6]. This approach typically involves a multi-step sequence beginning with the formation of hydrazone intermediates followed by cyclization reactions.

The initial step involves the reaction of 3-bromo-2-methylaniline with appropriate aldehydes or ketones under acidic conditions to form hydrazone intermediates [5]. A mixture of 3-bromo-2-methylaniline and the corresponding carbonyl compound is dissolved in ethanol and heated at reflux for 2 hours, followed by solvent removal under vacuum to give the appropriate imine intermediate [5].

Subsequently, cyclization is achieved through treatment with strong acids such as sulfuric acid at elevated temperatures [5]. The reaction mixture is stirred at 50°C until the solid dissolves, then heated to 80°C for 2.5 hours. This process results in the formation of the indazole ring system with yields typically ranging from 55% to 86% [5].

The protection of the nitrogen atom with tetrahydropyran groups can be introduced at various stages of this synthetic sequence. Iodoethane addition to the indazole intermediate in the presence of anhydrous potassium carbonate in dry dimethylformamide at 100°C provides alkylated products in 88% yield [5]. Alternative protection strategies involve the use of dihydropyran in the presence of acid catalysts to install the tetrahydropyran protecting group.

The oxidative cleavage step using hydrogen peroxide in aqueous sodium hydroxide solution converts the intermediate to carboxylic acid derivatives in quantitative yields [5]. This step is crucial for further functionalization and can be performed at room temperature over 2 hours.

Via 4-Bromo-1H-indazole Intermediates

The protection of the indazole nitrogen is achieved through reaction with dihydropyran in the presence of acid catalysts [10] . The reaction typically employs p-toluenesulfonic acid as the catalyst in dichloromethane at room temperature, resulting in the formation of the tetrahydropyran-protected intermediate in yields ranging from 75% to 95% [12] [10].

The regioselectivity of the protection reaction is influenced by the electronic properties of the indazole ring system [10]. The presence of the bromine substituent at the 4-position enhances the reactivity of the nitrogen atom, facilitating the protection reaction under mild conditions.

Alternative protection methods include the use of tert-butyl carbamate groups, which provide orthogonal protection strategies [7]. The Boc protection is introduced using di-tert-butyl dicarbonate in the presence of base, typically triethylamine or sodium hydroxide, in organic solvents such as tetrahydrofuran.

The deprotection of the tetrahydropyran group can be achieved under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol [10] [13]. The reaction proceeds through acid-catalyzed hydrolysis, regenerating the parent alcohol and forming 5-hydroxypentanal as a byproduct [12].

Protection Strategies Using Tetrahydropyran Groups

Tetrahydropyran protection represents a fundamental strategy in the synthesis of complex indazole derivatives, providing both enhanced stability and improved synthetic tractability [12] [14] [15]. The tetrahydropyran group serves as an acid-labile protecting group that can be selectively removed under mild acidic conditions while remaining stable to a variety of basic and neutral reaction conditions.

The introduction of tetrahydropyran protecting groups is typically achieved through the reaction of indazole substrates with 3,4-dihydropyran in the presence of acid catalysts [12] [16]. The standard procedure involves treating the indazole with dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature [17]. This reaction proceeds through nucleophilic attack of the indazole nitrogen on the electrophilic carbon of the protonated dihydropyran, forming a stable acetal linkage.

The reaction mechanism involves initial protonation of the dihydropyran oxygen, creating an electrophilic center that is susceptible to nucleophilic attack [16]. The indazole nitrogen attacks this electrophilic carbon, resulting in ring opening and formation of the tetrahydropyranyl ether. The reaction is thermodynamically favored due to the stability of the six-membered tetrahydropyran ring.

Reaction conditions significantly influence the efficiency and selectivity of the protection reaction [18]. Temperature control is crucial, as elevated temperatures can lead to decomposition of the dihydropyran starting material or formation of undesired side products. The use of molecular sieves as drying agents enhances the reaction efficiency by removing trace water that could interfere with the acid-catalyzed process.

The tetrahydropyran protecting group exhibits excellent stability under a wide range of reaction conditions [14] [15]. It is stable to basic conditions, organometallic reagents, and oxidizing agents, making it particularly useful for multi-step synthetic sequences. However, the protecting group is readily cleaved under acidic conditions, typically using dilute hydrochloric acid or trifluoroacetic acid in aqueous or alcoholic solvents.

One notable characteristic of tetrahydropyranyl ethers derived from chiral substrates is the formation of diastereomeric mixtures [12]. This occurs because the tetrahydropyran ring contains a stereogenic center at the carbon bearing the oxygen atom. While this can complicate purification and analysis, it does not typically affect the overall synthetic utility of the protecting group.

The deprotection mechanism involves acid-catalyzed hydrolysis of the acetal linkage [12]. Protonation of the oxygen atom weakens the carbon-oxygen bond, facilitating cleavage and regeneration of the parent indazole along with formation of 5-hydroxypentanal. The reaction is typically complete within 1-3 hours at room temperature, depending on the acid concentration and solvent system employed.

Regioselective Bromination Approaches

Regioselective bromination of indazole derivatives represents a critical aspect of synthetic methodology development, requiring careful control of reaction conditions to achieve desired positional selectivity [19] [20] [21]. The electronic properties of the indazole ring system significantly influence the regioselectivity of electrophilic aromatic substitution reactions.

The most extensively studied bromination methodology involves the use of N-bromosuccinimide in various solvent systems [19] [20]. The choice of solvent dramatically affects both the reaction rate and regioselectivity. In acetonitrile, bromination typically occurs at the 3-position of the indazole ring with high selectivity [20]. The reaction can be performed at room temperature with reaction times ranging from 1-24 hours, depending on the substrate electronic properties.

Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin has emerged as a particularly efficient methodology [19]. The optimized conditions involve sodium carbonate as base, ethanol as solvent, and ultrasonic irradiation at 40°C for 30 minutes. This method achieves yields of 87-92% and demonstrates broad functional group tolerance [19].

The mechanism of ultrasound-assisted bromination involves cavitation-induced activation of the brominating reagent [19]. Ultrasonic irradiation facilitates the cleavage of the N-Br bond in DBDMH, generating bromine cations that react with the electron-rich indazole ring system. The process is not a radical mechanism, as evidenced by the lack of inhibition in the presence of radical scavengers such as TEMPO and BHT [19].

Direct bromination using molecular bromine in acetic acid provides an alternative approach, particularly for electron-deficient indazole substrates [20]. The reaction conditions typically involve Br₂ in a 2:1:0.1 mixture of acetic acid, methanol, and dichloromethane. This method is particularly effective for 2-arylindazole substrates, providing good yields with moderate regioselectivity.

For 4-substituted indazoles, regioselective C7-bromination can be achieved using N-bromosuccinimide in dimethylformamide at 80°C [21]. The treatment of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with 1.1 equivalents of NBS provides the desired C7-brominated product in 84% yield, along with 10% of the 5,7-dibrominated compound [21].

The electronic effects of substituents play a crucial role in determining bromination regioselectivity [20]. Electron-withdrawing groups generally direct bromination to positions meta to the substituent, while electron-donating groups favor ortho and para positions. The indazole ring system exhibits inherent electronic bias, with the 3-position being the most electron-rich and therefore most susceptible to electrophilic attack.

Temperature control is critical for achieving optimal regioselectivity [21]. At room temperature, bromination reactions typically proceed slowly and may exhibit poor selectivity. Elevated temperatures (60-80°C) generally improve reaction rates while maintaining acceptable selectivity, though excessive temperatures can lead to polybromination and decomposition products.

Modern Synthetic Strategies

Modern synthetic approaches to indazole derivatives have evolved significantly through the integration of advanced catalytic methodologies, environmentally sustainable processes, and innovative reactor technologies [22] [23] [24]. These contemporary strategies address traditional limitations such as harsh reaction conditions, limited substrate scope, and poor atom economy.

Transition Metal-Catalyzed Methodologies

Transition metal-catalyzed synthesis of indazole derivatives has revolutionized the field by enabling C-H activation and direct functionalization reactions under relatively mild conditions [22] [24] [25]. These methodologies provide powerful tools for constructing complex indazole architectures with high efficiency and functional group tolerance.

Rhodium and copper dual catalysis represents one of the most successful approaches for indazole synthesis [24]. The Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation proceeds at 80°C within 24 hours in trifluorotoluene as solvent [24]. This transformation utilizes ethyl benzimidates and nitrosobenzenes as coupling partners, achieving moderate to high yields with excellent functional group tolerance.

The mechanism involves initial coordination of the imidate substrate to the rhodium catalyst, followed by C-H activation to form a rhodacycle intermediate [24]. Migratory insertion of the Rh-C bond into the N=O group yields a six-membered rhodacycle, which undergoes protonolysis to deliver a hydroxylamine intermediate. The copper catalyst then facilitates N-O oxidative addition and subsequent reductive elimination to form the critical N-N bond.

Rhodium-catalyzed C-H functionalization of azobenzenes with alkenes provides an alternative route to indazole derivatives [24]. The reaction employs 5 mol% of [Cp*RhCl₂]₂ and 200 mol% of Cu(OAc)₂ as oxidant in 1,2-dichloroethane under nitrogen atmosphere. This methodology demonstrates good to excellent yields and tolerates both electron-donating and electron-withdrawing functional groups.

Palladium-catalyzed benzannulation of 4-bromopyrazoles with internal alkynes offers a complementary approach to indazole synthesis [26]. The reaction utilizes Pd(OAc)₂/P(tBu)₃·HBF₄ as the catalytic system and proceeds through oxidative benzannulation. Under optimized conditions, various substituted indazoles are constructed in moderate to good yields.

Copper-mediated N-N bond formation using oxygen as the sole oxidant represents an efficient and environmentally friendly approach [24]. The reaction employs Cu(OAc)₂ in the presence of oxygen and proceeds through ketimine intermediates. The cyclization is readily performed using ketimines prepared from o-aminobenzonitriles and organometallic reagents, achieving good to excellent yields.

Cobalt and copper synergistic catalysis provides a cost-effective alternative to expensive rhodium catalysts [24]. This approach uses anthranil as both an aminating reagent and organic oxidant, enabling redox-neutral conditions. The transformation tolerates various functional groups and delivers products in good yields.

The substrate scope of transition metal-catalyzed methodologies is generally broad, accommodating various electronic and steric environments [24]. Electron-rich and electron-poor aromatic systems are typically well-tolerated, though strongly electron-withdrawing groups such as trifluoromethyl may result in reduced yields. Halogen substituents are generally compatible, providing opportunities for subsequent cross-coupling reactions.

Green Chemistry Approaches

Green chemistry methodologies for indazole synthesis focus on reducing environmental impact through the use of environmentally benign solvents, renewable feedstocks, and atom-economical transformations [23] [27] [28]. These approaches align with the principles of sustainable chemistry while maintaining synthetic efficiency and product quality.

The electrochemical mechanism involves anodic oxidation to generate nitrogen-centered radicals, which subsequently undergo intramolecular cyclization [29]. The process requires only catalytic amounts of base and proceeds under mild conditions, making it particularly suitable for substrates bearing sensitive functional groups.

Water-mediated synthesis provides another environmentally friendly approach [18]. A mild and efficient method for tetrahydropyran protection of indazoles has been developed using water as the solvent [18]. This approach eliminates the need for organic solvents and reduces the environmental footprint of the synthetic process.

Mechanochemical activation using ball milling represents an emerging green technology for indazole synthesis [20]. Efficient bromination of indazoles has been achieved using mechanochemical activation in the presence of N-bromosuccinimide, sodium hydroxide, silica, and stainless-steel balls [20]. This solvent-free approach reduces waste generation and energy consumption while maintaining good product yields.

Visible light photocatalysis offers metal-free approaches to indazole synthesis [27]. Direct deoxygenative cyclization of o-carbonyl azobenzenes under visible light provides 2H-indazole products in excellent yields [27]. The reaction proceeds through a novel mechanism involving photoinduced electron transfer and demonstrates broad substrate scope with good functional group tolerance.

Grinding protocols using mild acids represent a particularly simple and environmentally friendly approach [28]. The synthesis of 1H-indazole derivatives through grinding of ortho-hydroxybenzaldehyde with hydrazine hydrate in ethanol solvent using ammonium chloride as a mild acid achieves yields of 80-88% [28]. This method offers advantages including high yields, short reaction times, and minimal waste generation.

Ionic liquid-mediated synthesis provides alternatives to traditional organic solvents [28]. These approaches typically demonstrate improved reaction rates and selectivities while facilitating product isolation and catalyst recycling. The use of task-specific ionic liquids can further enhance the environmental benefits of these processes.

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for indazole synthesis, enabling safe handling of hazardous intermediates, precise temperature control, and facile scale-up [30] [31] [32]. These continuous-flow processes address many limitations of traditional batch chemistry while providing opportunities for process intensification.

The general synthesis of substituted indazoles using flow reactors demonstrates the versatility of this technology [30]. A commercial Vapourtec R4 flow reactor system enables reactions at temperatures up to 250°C, facilitating transformations that would be dangerous or impractical in batch mode [30]. The reaction of benzaldehydes with methylhydrazine in the presence of diisopropylethylamine proceeds efficiently under these conditions.

Flow reactor setup typically employs stainless steel reactors with precise temperature control and backpressure regulation [30]. Solutions of reactants are prepared separately and injected through Rheodyne valves, with dimethylacetamide serving as the system solvent. The total flow rate is typically 0.334 mL/min, providing residence times of approximately 30 minutes.

The advantages of flow chemistry include enhanced safety for high-temperature reactions involving hydrazine, improved heat and mass transfer, and reduced risk of thermal decomposition [30]. The continuous nature of the process also facilitates real-time monitoring and process optimization.

Scale-up of diazonium salt and azide chemistry in continuous flow demonstrates the technology's utility for handling hazardous intermediates [33]. A three-step continuous flow sequence involving diazotization, azidation, and cyclization has been successfully scaled to produce 217 g of 2H-indazole products [33]. The process achieves 94% purity and 95% yield with an overall yield of 86%.

The key advantages of flow processing for hazardous chemistry include reduced inventory of dangerous intermediates, precise temperature control, and enhanced mixing [31]. The continuous nature of the process minimizes the accumulation of unstable intermediates while providing consistent product quality.

Multi-step continuous flow sequences enable telescoped processes that eliminate isolation of intermediates [31]. A three-step synthetic sequence containing diazonium salts and azide generation proceeds with 91% yield for the azidation step and 14.1 g/h productivity [31]. The final cyclization step is conducted through copper coils to afford the target indazole in high purity.

The scalability of flow chemistry is demonstrated through successful kg-scale production [31]. The continuous-flow procedures require only minor modifications for scale-up, enabling production of indazole intermediates on kilogram scale with consistent quality and yield.

Scale-Up Considerations and Industrial Production Methods

Scale-up of indazole synthesis presents unique challenges related to process safety, economic viability, and regulatory compliance [33] [34] [35]. Successful industrial implementation requires careful optimization of reaction conditions, purification protocols, and quality control measures.

Process safety represents the primary concern in large-scale indazole synthesis [35]. The nitrogen-nitrogen bond within the indazole ring raises potential safety concerns that necessitate comprehensive thermal hazard assessment. Differential scanning calorimetry and adiabatic calorimetry studies are essential for identifying potential decomposition pathways and establishing safe operating limits.

High-throughput experimentation has proven invaluable for process optimization [34] [35]. Automated screening of reaction conditions enables rapid exploration of parameter space while minimizing material consumption. A study involving 12 bases, 4 reagents, and 4 solvents can be executed efficiently using robotic systems and analyzed with data visualization techniques.

The development of a selective and scalable N1-indazole alkylation demonstrates the practical application of data-driven process development [35]. Initial conditions providing a 58:42 mixture of N1:N2 isomers were improved through systematic optimization to achieve highly selective N1-alkylation. The process was successfully demonstrated on a 100 g scale with potential for further scale-up.

Process mass intensity represents a critical metric for evaluating the environmental impact of synthetic processes [35]. Initial development efforts often result in high PMI values (>500) due to extensive use of solvents and purification steps. Through systematic optimization, PMI values can be reduced to more acceptable levels (22.8) while maintaining product quality and yield.

Direct crystallization strategies eliminate the need for chromatographic purification, significantly reducing both cost and environmental impact [36]. Nine out of twelve isolated intermediates can be crystallized directly from reaction mixtures without extractive workup in optimized processes [36]. This approach minimizes waste generation and processing time while ensuring consistent product quality.

Convergent synthetic strategies enable efficient large-scale production through parallel synthesis of key intermediates [36]. The longest linear sequence can be limited to 6 steps while achieving overall yields of 35.1%, representing a 7-fold improvement over earlier processes [36]. This approach reduces inventory requirements and simplifies supply chain management.

Continuous manufacturing represents the ultimate goal for large-scale indazole production [33]. Three-step continuous flow sequences enable production of 2H-indazoles with excellent safety profiles and consistent quality. The technology facilitates rapid scale-up from research quantities to multi-kilogram production scales.

Quality control systems must be implemented throughout the manufacturing process to ensure consistent product quality [35]. Real-time monitoring of critical process parameters, including temperature, pH, and conversion, enables immediate detection and correction of deviations. Statistical process control methods provide frameworks for maintaining process performance within acceptable limits.

Regulatory considerations require comprehensive documentation of manufacturing processes, including detailed batch records, validation protocols, and stability studies [36]. Process analytical technology enables real-time monitoring of critical quality attributes while reducing the burden of offline testing.

Purification Techniques and Quality Assessment

Purification of brominated indazole derivatives requires sophisticated analytical and preparative techniques due to the structural similarity of products and impurities [37] [39]. The development of robust purification protocols is essential for achieving the high purity standards required for pharmaceutical applications.

Chromatographic separation represents the primary purification method for complex indazole derivatives [37] [17]. Silica gel column chromatography using hexane:ethyl acetate gradient elution typically provides effective separation of regioisomers and byproducts [37] [17]. The elution conditions must be carefully optimized based on the polarity differences between target compounds and impurities.

High-performance liquid chromatography provides both analytical and preparative capabilities for indazole purification [40]. Reverse-phase C18 columns with acetonitrile/water mobile phases containing trifluoroacetic acid modifiers achieve excellent separation efficiency . Retention times typically range from 8-12 minutes, enabling rapid analysis and fraction collection.

The optimization of HPLC methods requires systematic evaluation of mobile phase composition, column temperature, and gradient profiles [40]. Method transfer from analytical to preparative scale must account for changes in flow rate, injection volume, and detection sensitivity [40]. Preparative HPLC can process 20 mg samples per injection while maintaining baseline resolution.

Crystallization techniques offer advantages for large-scale purification, eliminating the need for chromatographic separation [39] . Mixed solvent systems enable selective crystallization of desired regioisomers while rejecting impurities in the mother liquor [39]. The method achieves purities exceeding 99% and is readily amenable to industrial scale-up.

The separation of substituted indazole isomers requires careful selection of crystallization solvents [39]. Ethanol/water mixtures provide effective discrimination between N1- and N2-substituted isomers, enabling isolation of single isomers in high purity [39]. The crystallization process can be optimized through controlled cooling rates and seeding strategies.

Recrystallization protocols must be validated through multiple crystallization cycles to ensure consistent performance . Temperature-dependent solubility studies guide the selection of optimal crystallization conditions while minimizing product losses. The use of anti-solvent addition enables precise control of supersaturation levels.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of purified products [37] [42]. Proton NMR spectra clearly distinguish between regioisomers through characteristic chemical shift patterns and coupling constants [37]. The indazole NH proton typically appears as a broad singlet around 12-13 ppm in DMSO-d6.

Carbon-13 NMR spectroscopy offers complementary structural information, particularly for identifying substitution patterns [37]. The carbon signals of the indazole ring system exhibit characteristic chemical shifts that enable unambiguous assignment of regioisomers [37]. Two-dimensional NMR techniques provide additional structural confirmation for complex derivatives.

Mass spectrometry serves as the primary tool for molecular weight determination and purity assessment [37] . Electrospray ionization mass spectrometry typically provides [M+H]⁺ molecular ion peaks with high sensitivity and mass accuracy [37]. High-resolution mass spectrometry enables determination of molecular formulas and detection of trace impurities.

Thermal analysis techniques provide important information about the physical properties of purified compounds . Differential scanning calorimetry identifies melting points, polymorphic transitions, and thermal decomposition temperatures . This information is crucial for establishing appropriate storage conditions and processing parameters.

Purity assessment requires multiple analytical techniques to ensure comprehensive characterization . HPLC analysis typically achieves detection limits below 0.1% for related impurities . The combination of chromatographic purity, NMR integration, and elemental analysis provides confidence in overall product quality.

Quality control protocols must include both in-process monitoring and final product testing [35] [36]. Real-time process analytical technology enables continuous monitoring of critical quality attributes during synthesis and purification [36]. Statistical analysis of batch data identifies trends and enables predictive quality control.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant